NF(N-Me)GA(N-Me)IL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

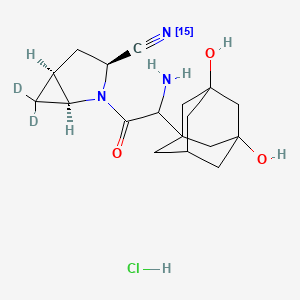

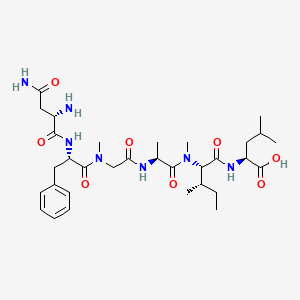

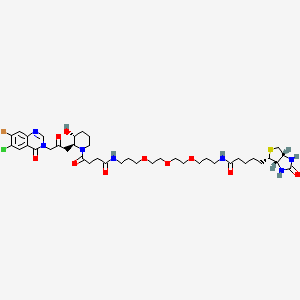

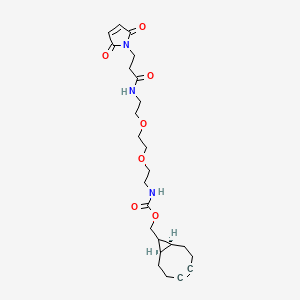

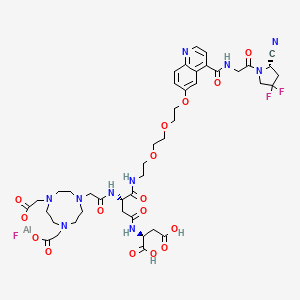

NF(N-Me)GA(N-Me)IL is a biologically active peptide, representing a modified segment (amino acids 22 to 27) of the human islet amyloid polypeptide (hIAPP) sequence NFGAIL. This modification includes N-methylations at G24 and I26, transforming the amyloidogenic and cytotoxic nature of the original sequence into a non-amyloidogenic and non-cytotoxic variant . The peptide maintains the ability to bind with high affinity to full-length hIAPP, effectively inhibiting its fibril formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NF(N-Me)GA(N-Me)IL involves the N-methylation of the amide bonds at G24 and I26 in the NFGAIL sequence. This process is typically carried out using standard solid-phase peptide synthesis (SPPS) techniques . The N-methylation is achieved by incorporating N-methylated amino acids during the peptide assembly .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides . The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: NF(N-Me)GA(N-Me)IL primarily undergoes peptide bond formation and cleavage reactions. The N-methylation of the amide bonds at G24 and I26 makes the peptide resistant to enzymatic degradation, which is a significant advantage in biological applications .

Common Reagents and Conditions: The synthesis of this compound involves the use of protected amino acids, coupling reagents such as HBTU or HATU, and deprotection reagents like trifluoroacetic acid (TFA) . The N-methylation is achieved using N-methylated amino acids during the SPPS process .

Major Products Formed: The major product formed from the synthesis of this compound is the N-methylated peptide itself.

Scientific Research Applications

NF(N-Me)GA(N-Me)IL has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is used as a model peptide to study the effects of N-methylation on peptide structure and stability . It serves as a valuable tool for understanding the role of N-methylation in modulating peptide properties .

Biology: In biology, this compound is used to investigate the mechanisms of amyloid formation and inhibition . Its ability to inhibit the fibril formation of hIAPP makes it a potential therapeutic candidate for diseases associated with amyloid aggregation, such as type 2 diabetes .

Medicine: In medicine, this compound is explored for its potential therapeutic applications in preventing amyloid-related diseases . Its non-amyloidogenic and non-cytotoxic properties make it a promising candidate for drug development .

Industry: In the industry, this compound is used in the development of peptide-based therapeutics and diagnostics . Its high affinity for hIAPP and ability to inhibit fibril formation make it a valuable component in the design of amyloid inhibitors .

Mechanism of Action

NF(N-Me)GA(N-Me)IL exerts its effects by binding with high affinity to full-length hIAPP, effectively inhibiting its fibril formation . The N-methylation of the amide bonds at G24 and I26 transforms the amyloidogenic and cytotoxic nature of the original sequence into a non-amyloidogenic and non-cytotoxic variant . This modification prevents the aggregation of hIAPP into amyloid fibrils, thereby inhibiting the cytotoxic effects associated with amyloid formation .

Comparison with Similar Compounds

NF(N-Me)GA(N-Me)IL is unique due to its N-methylation at G24 and I26, which transforms the amyloidogenic and cytotoxic nature of the original NFGAIL sequence into a non-amyloidogenic and non-cytotoxic variant . Similar compounds include other modified peptides derived from hIAPP, such as NFGAIL and its analogs .

List of Similar Compounds:- NFGAIL

- NFGAIL with different N-methylation patterns

- Other hIAPP-derived peptides with modifications to reduce amyloidogenicity and cytotoxicity .

Properties

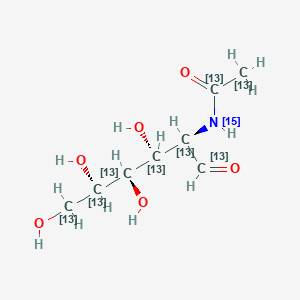

Molecular Formula |

C32H51N7O8 |

|---|---|

Molecular Weight |

661.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C32H51N7O8/c1-8-19(4)27(29(43)37-24(32(46)47)14-18(2)3)39(7)30(44)20(5)35-26(41)17-38(6)31(45)23(15-21-12-10-9-11-13-21)36-28(42)22(33)16-25(34)40/h9-13,18-20,22-24,27H,8,14-17,33H2,1-7H3,(H2,34,40)(H,35,41)(H,36,42)(H,37,43)(H,46,47)/t19-,20-,22-,23-,24-,27-/m0/s1 |

InChI Key |

QKIYXOQZMBTDDJ-PKMOWMNGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)

![2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide](/img/structure/B15137217.png)

![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)